![molecular formula C12H12ClN3O2 B2884101 1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea CAS No. 2034245-58-2](/img/structure/B2884101.png)
1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea, also known as CMU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMU was first synthesized in 1980 by researchers at the University of Michigan, and since then, it has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea involves its ability to bind to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea has been shown to have a range of biochemical and physiological effects in the brain. It can improve memory and learning in animal models of Alzheimer's disease and can also reduce the symptoms of schizophrenia. Additionally, 1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea for lab experiments is its potency as an acetylcholinesterase inhibitor. This makes it a useful tool for studying the role of acetylcholine in the brain and for developing new treatments for neurological disorders. However, 1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea can also have off-target effects on other enzymes, which can complicate its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea. One area of interest is the development of new derivatives of 1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea that have improved potency and selectivity for acetylcholinesterase. Another direction is the investigation of 1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea's effects on other neurotransmitter systems, such as dopamine and serotonin. Finally, there is a need for further research on the safety and toxicity of 1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea involves the reaction of 2-chlorobenzoyl isocyanate with 5-methylisoxazole-4-carboxaldehyde in the presence of a catalyst, followed by the addition of ammonia to form the final product. The process can be carried out in a laboratory setting using standard organic chemistry techniques.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea has been shown to have potential therapeutic applications for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It acts as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, 1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-8-9(7-15-18-8)6-14-12(17)16-11-5-3-2-4-10(11)13/h2-5,7H,6H2,1H3,(H2,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTUDUIPGQKPOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.